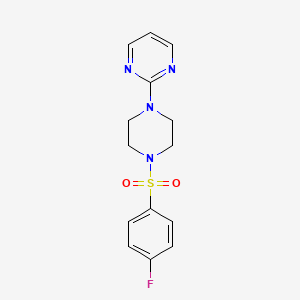![molecular formula C18H19N3O6 B2385647 Acide 5-[[2-(2,6-dioxopipéridin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoïque CAS No. 2225940-48-5](/img/structure/B2385647.png)
Acide 5-[[2-(2,6-dioxopipéridin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide 4'-alkylC4-acid is a complex organic compound with significant applications in the field of targeted protein degradation. This compound is a functionalized von-Hippel-Lindau ligand with a terminal hydroxyl group, making it a valuable building block for the development of protein degrader libraries .
Applications De Recherche Scientifique
Pomalidomide 4'-alkylC4-acid has several scientific research applications:
Mécanisme D'action
Target of Action
The primary target of this compound is the GSPT1 protein . GSPT1, also known as Eukaryotic Peptide Chain Release Factor, plays a crucial role in the termination of protein synthesis in eukaryotes .
Mode of Action
The compound acts as a GSPT1 degrader . It selectively modulates the degradation of the GSPT1 protein . This means that it binds to the GSPT1 protein and induces its breakdown, thereby reducing the level of GSPT1 in the cell .
Pharmacokinetics
It’s known that modulators of protein activity, such as this compound, are often developed and applied at high concentrations to achieve maximal effects . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the role of the GSPT1 protein in the cell. By degrading GSPT1, the compound could potentially disrupt protein synthesis, which could have a wide range of effects on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide 4'-alkylC4-acid involves multiple steps. One common method includes the reaction of 2,6-dioxopiperidine with 1,3-dioxoisoindoline-4-amine under specific conditions to form the intermediate product. This intermediate is then reacted with pentanoic acid to yield the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide 4'-alkylC4-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pomalidomide-C4-acid: A pomalidomide-based cereblon ligand with a linker, used as a precursor for the synthesis of PROTAC degraders.
Trifluoroacetic acid derivative: Another similar compound with a trifluoroacetic acid moiety, used in similar applications.
Uniqueness
Pomalidomide 4'-alkylC4-acid is unique due to its specific structure and functional groups, which allow for rapid conjugation with various linkers and its role in targeted protein degradation .
Propriétés
IUPAC Name |
5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6/c22-13-8-7-12(16(25)20-13)21-17(26)10-4-3-5-11(15(10)18(21)27)19-9-2-1-6-14(23)24/h3-5,12,19H,1-2,6-9H2,(H,23,24)(H,20,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPYDAIBDNUUIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
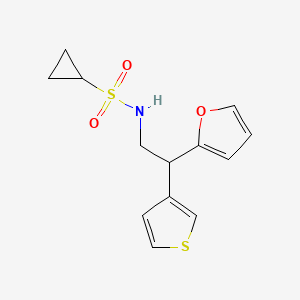
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385568.png)
![Methyl 2-{[2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2385570.png)
![{3-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2385571.png)
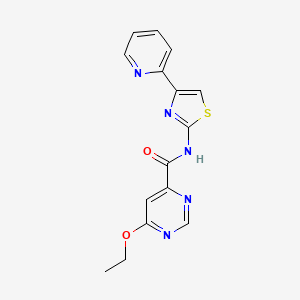
![3-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2385573.png)
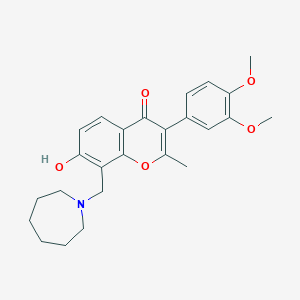
![1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2385578.png)
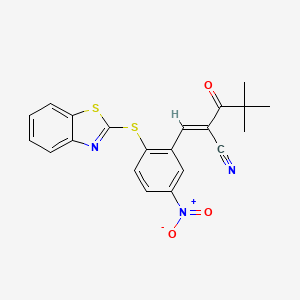
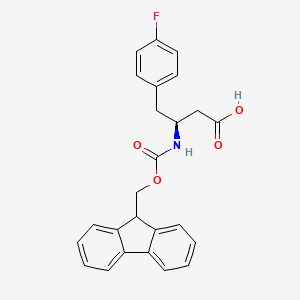
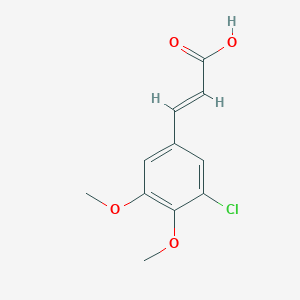
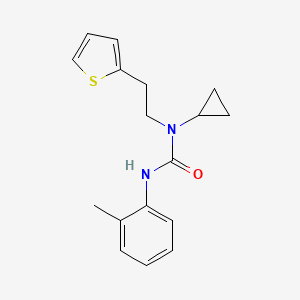
![N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-2-carboxamide](/img/structure/B2385586.png)
